molecular formula C14H16F3N3 B6499265 4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 1469083-61-1

4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6499265
CAS No.: 1469083-61-1
M. Wt: 283.29 g/mol
InChI Key: ORRUOXIARYLBHW-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with methyl groups and a trifluoromethyl group on a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can help streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyridines or piperidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule, interacting with various biological targets and pathways.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine: Used in photocatalysis and OLEDs.

  • Indole Derivatives: Known for their antiviral, anti-inflammatory, and anticancer properties.

Uniqueness: 4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile stands out due to its specific structural features, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3/c1-9-7-10(2)19-13(12(9)8-18)20-5-3-11(4-6-20)14(15,16)17/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRUOXIARYLBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCC(CC2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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